N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is a chemical compound that is part of the synthesis pathway for the side chain of an anticancer drug, specifically Amsacrine. It is an intermediate that undergoes further chemical transformations to yield pharmacologically active compounds .
Synthesis Analysis
The synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is not directly described in the provided papers. However, a related compound, N-(4-Amino-2-methoxyphenyl)-acetamide, is synthesized through the reduction of N-(2-methoxy-4-nitrophenyl)-acetamide using Pd/C as a catalyst under a hydrogen atmosphere . This suggests that the synthesis of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide could involve similar reduction steps, possibly with modifications to the starting materials and reaction conditions to introduce the 3-oxobutanamide moiety.
Molecular Structure Analysis
The molecular structure of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide is not explicitly detailed in the provided papers. However, the structure of a related compound, N-(4-Amino-2-methoxyphenyl)-acetamide, has been elucidated and found to crystallize from ethylacetate . This information provides insights into the potential structural characteristics of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, such as the presence of methoxy and nitro substituents on the aromatic ring, which are likely to influence its chemical behavior and crystallization properties.
Chemical Reactions Analysis
The provided papers do not discuss the chemical reactions of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide directly. However, the reduction of N-(2-methoxy-4-nitrophenyl)-acetamide to form N-(4-Amino-2-methoxyphenyl)-acetamide implies that N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide could also undergo similar reduction reactions to yield amino derivatives. These reactions are crucial in the synthesis of compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide are not described in the provided papers. However, the properties of related compounds, such as solubility, crystallization behavior, and stability, can be inferred from the synthesis and characterization of N-(4-Amino-2-methoxyphenyl)-acetamide . The presence of functional groups like methoxy, nitro, and amide in N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide would influence its physical properties, such as melting point and solubility, as well as its chemical reactivity.
Scientific Research Applications
Metabolism in Tattoo Inks
Pigment Yellow 74 (PY74), which includes the compound N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, has been investigated for its metabolism using rat and human liver microsomes. Metabolites formed include 2-((2-methoxy-4-nitrophenyl)azo)-N-(2-methoxy-4-hydroxyphenyl)-3-oxobutanamide and 2-((2-hydroxy-4-nitrophenyl)azo)-N-(2-methoxy-4-hydroxyphenyl)-3-oxobutanamide, suggesting potential phase II metabolism and excretion pathways (Cui et al., 2005).
Corrosion Inhibition
Studies on N-Phenyl-benzamide derivatives, which include similar structures to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, show their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The presence of methoxy (OCH3) and nitro (NO2) groups affects the inhibition behavior, with the methoxy substituent enhancing efficiency (Mishra et al., 2018).
Light-Switchable Polymers
A cationic polymer synthesized by incorporating a derivative of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide exhibits light-switchable properties. It can transform from a cationic to a zwitterionic form upon irradiation, indicating potential applications in DNA condensation and release, as well as antibacterial activities (Sobolčiak et al., 2013).
Photoreagents for Protein Crosslinking
4-Nitrophenyl ethers, closely related to N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. They show promising results in forming crosslinks with proteins, indicating potential applications in biochemistry and molecular biology (Jelenc et al., 1978).
Synthesis and Characterization in Organic Chemistry
Research in organic chemistry has explored the synthesis and characterization of various derivatives of N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide. These studies focus on understanding the chemical properties and potential applications of these compounds in different fields, including the synthesis of other organic compounds and investigation of their biological activity (Havaldar et al., 2004).
properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)5-11(15)12-9-4-3-8(13(16)17)6-10(9)18-2/h3-4,6H,5H2,1-2H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRWFTFHIONLAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387281 | |
Record name | N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |
CAS RN |
91088-39-0 | |
Record name | N-(2-methoxy-4-nitrophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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